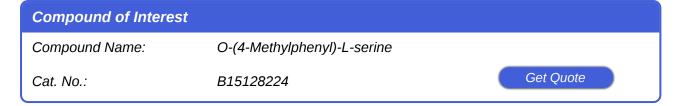


Spectroscopic and Structural Elucidation of O-(4-Methylphenyl)-L-serine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the non-canonical amino acid **O-(4-Methylphenyl)-L-serine**. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values and general experimental protocols based on the analysis of the parent compound, L-serine, and related O-aryl-L-serine derivatives. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **O-(4-Methylphenyl)-L-serine**. These predictions are based on the known spectral data of L-serine and the expected electronic effects of the O-(4-methylphenyl) substituent.

Table 1: Predicted ¹H NMR Spectral Data for O-(4-Methylphenyl)-L-serine



Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Notes
Ηα	3.8 - 4.2	Doublet of doublets (dd)	Shifted downfield compared to L-serine due to the ether linkage.
Нβ	4.2 - 4.6	Multiplet (m)	Diastereotopic protons, shifted significantly downfield.
Aromatic (ortho to O)	6.8 - 7.0	Doublet (d)	_
Aromatic (meta to O)	7.1 - 7.3	Doublet (d)	_
Methyl (CH₃)	2.2 - 2.4	Singlet (s)	_
Amine (NH ₂)	Broad singlet	Chemical shift is concentration and solvent dependent.	
Carboxylic Acid (COOH)	Broad singlet	Chemical shift is concentration and solvent dependent.	-

Table 2: Predicted ¹³C NMR Spectral Data for O-(4-Methylphenyl)-L-serine



Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O	170 - 175	
Cα	55 - 60	
Сβ	68 - 72	Shifted downfield due to ether linkage.
Aromatic (C-O)	155 - 160	
Aromatic (C-CH₃)	130 - 135	
Aromatic (CH)	115 - 130	_
Methyl (CH₃)	20 - 25	_

Table 3: Predicted Key IR Absorption Bands for O-(4-

Methylphenyl)-L-serine

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3000 - 3300	Broad
N-H (Amine)	3200 - 3500	Medium
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Carboxylic Acid)	1700 - 1750	Strong
C=C (Aromatic)	1500 - 1600	Medium
C-O (Ether)	1200 - 1250	Strong
C-N	1000 - 1200	Medium

Table 4: Predicted Mass Spectrometry Data for O-(4-Methylphenyl)-L-serine



lon	Predicted m/z	Notes
[M+H] ⁺	196.0917	Calculated for C ₁₀ H ₁₄ NO ₃ +
[M+Na] ⁺	218.0736	Calculated for C10H13NNaO3+
Fragmentation ions	Varies	Expect loss of COOH, NH ₃ , and cleavage of the ether bond.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for **O-(4-Methylphenyl)-L-serine**. These should be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **O-(4-Methylphenyl)-L-serine** sample (5-10 mg)
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer's probe.



- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of ¹³C. Decoupling of protons is standard.
- Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ¹H spectrum and assign chemical shifts based on known values and theoretical predictions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- O-(4-Methylphenyl)-L-serine sample (1-2 mg)
- Potassium bromide (KBr, spectroscopic grade)
- Mortar and pestle
- · Pellet press
- FT-IR spectrometer with a sample holder

Procedure (for KBr pellet method):

- Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.



- Place the pellet in the sample holder of the FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
- Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- O-(4-Methylphenyl)-L-serine sample
- Solvent (e.g., methanol, acetonitrile, water)
- Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

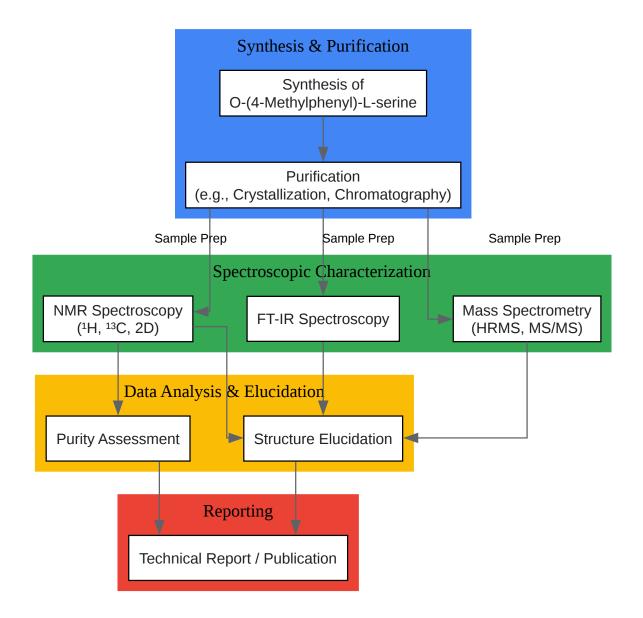
Procedure (for Electrospray Ionization - ESI-MS):

- Prepare a dilute solution of the sample (typically 1-10 μ g/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).
- Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable ion signal.
- Acquire the mass spectrum in the desired mass range.
- If fragmentation information is required, perform tandem MS (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
- Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.



Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized amino acid derivative like **O-(4-Methylphenyl)-L-serine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a novel amino acid derivative.



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